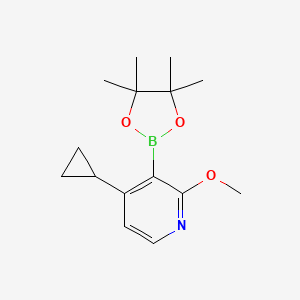

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative with a cyclopropyl group at position 4 and a methoxy group at position 2. The dioxaborolane moiety at position 3 renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its structural complexity—combining electron-donating (methoxy), sterically bulky (cyclopropyl), and reactive (boronate) groups—makes it valuable for synthesizing tailored molecules in pharmaceuticals and materials science.

Eigenschaften

Molekularformel |

C15H22BNO3 |

|---|---|

Molekulargewicht |

275.15 g/mol |

IUPAC-Name |

4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-11(10-6-7-10)8-9-17-13(12)18-5/h8-10H,6-7H2,1-5H3 |

InChI-Schlüssel |

UQWZUQPKKZIHGI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C3CC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Miyaura Borylation of Halogenated Precursors

The most common and well-documented method to prepare 4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves palladium-catalyzed Miyaura borylation of a corresponding 3-halopyridine derivative bearing the cyclopropyl and methoxy substituents.

| Parameter | Details |

|---|---|

| Starting material | 4-Cyclopropyl-2-methoxy-3-halopyridine (Br or I) |

| Boron reagent | Bis(pinacolato)diboron (B2Pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or potassium carbonate (K2CO3) |

| Solvent | 1,4-Dioxane, sometimes mixed with water |

| Temperature | 80–100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Reaction time | 1.5–4 hours |

A 3-bromo-4-cyclopropyl-2-methoxypyridine is dissolved in 1,4-dioxane with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 catalyst. The mixture is purged with nitrogen and heated at 80 °C for 3 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with aqueous base and brine, dried, and purified by column chromatography or preparative HPLC to yield the boronate ester product.

This method provides good yields (~60–70%) and high regioselectivity for borylation at the 3-position of the pyridine ring.

Direct C–H Borylation

Recent advances have allowed for direct C–H borylation of pyridine derivatives without pre-functionalization. Using transition metal catalysts such as Rhodium on carbon (Rh/C) under hydrogen atmosphere, selective borylation can be achieved.

- Using 5% Rh/C catalyst under 48 atm hydrogen pressure in ethanol solvent at room temperature, borylation of pyridine derivatives bearing substituents including cyclopropyl and methoxy groups can be performed.

- The reaction yields a mixture of borylated products with selectivity influenced by catalyst and reaction time.

- For example, a study showed that using 5% Rh/C catalyst gave a 72:28 ratio of desired borylated product to side products after 1 hour.

| Catalyst | Reaction Time | Product Ratio (desired:side) | Yield (%) |

|---|---|---|---|

| 5% Rh/C | 1 hour | 72:28 | Not specified |

| 5% Rh/Al2O3 | 2 hours | 50:15:35 | Not specified |

| PtO2 | 2 hours | 32:32:36 | Not specified |

This method offers a more direct route but may require optimization for selectivity and scale-up.

Functional Group Installation Prior to Borylation

The cyclopropyl and methoxy substituents are typically introduced before the borylation step. Common synthetic routes include:

- Cyclopropylation : Introduction of the cyclopropyl group at the 4-position of pyridine via cross-coupling or nucleophilic substitution reactions.

- Methoxylation : Installation of the methoxy group at the 2-position by nucleophilic aromatic substitution or methylation of hydroxy precursors.

Once the substituted pyridine scaffold is constructed, the 3-position is halogenated (usually brominated) to serve as a handle for Miyaura borylation.

Representative Experimental Data Summary

| Step | Reagents & Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Cyclopropylation | Pd-catalyzed coupling with cyclopropylboronic acid | Moderate to high yield | Requires inert atmosphere |

| Methoxylation | Methylation of 2-hydroxypyridine derivatives | High yield | Often using methyl iodide or dimethyl sulfate |

| Halogenation at 3-position | Bromination with NBS or similar reagents | High regioselectivity | Essential for subsequent borylation |

| Miyaura borylation | Pd(dppf)Cl2, B2Pin2, KOAc, 1,4-dioxane, 80 °C, 3 h | 60-70% | Purification by chromatography or HPLC |

| Direct C–H borylation | 5% Rh/C, H2 (48 atm), EtOH, room temp, 1 h | Mixture, moderate selectivity | Emerging method, needs optimization |

Analytical Characterization

The prepared 4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and boronate ester formation.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms molecular weight (expected m/z ~ 275 [M+H]+).

- Infrared Spectroscopy (IR) : Boronate ester and methoxy group characteristic absorption bands.

- Melting point determination : For purity assessment (typically reported around 141–143 °C for related compounds).

Summary and Outlook

The preparation of 4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is most reliably achieved via palladium-catalyzed Miyaura borylation of a 3-halogenated, cyclopropyl- and methoxy-substituted pyridine. This method balances yield, regioselectivity, and operational simplicity. Emerging direct C–H borylation methods offer alternative routes but require further refinement for practical application.

The compound’s synthesis is well-documented in the literature with detailed experimental protocols and characterization data, supporting its use as a versatile intermediate in organic and medicinal chemistry.

Analyse Chemischer Reaktionen

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Suzuki Coupling: This compound can participate in Suzuki coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or further to a phenol derivative.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

Medicinal Chemistry: The compound’s boronic ester group allows it to act as a proteasome inhibitor, making it a potential candidate for anticancer drug development.

Biological Probes: It can be used as a fluorescent probe for detecting biomolecules such as sugars and hydrogen peroxide due to its ability to form reversible covalent bonds with diols

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteasomes by binding to their active sites. This inhibition can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Lacking substituents beyond the boronate group at position 3, this compound exhibits minimal steric hindrance and higher reactivity in cross-couplings compared to the target compound. Its simplicity allows for rapid coupling under standard conditions .

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The boronate at position 4 creates a distinct electronic environment.

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (): The trifluoromethyl group at position 2 is strongly electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with the methoxy group (electron-donating) in the target compound, which may stabilize transition states in coupling reactions .

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Fluorine’s electronegativity at position 3 directs electrophilic substitutions and modulates reactivity in cross-couplings, offering a different selectivity profile compared to the methoxy-substituted target compound .

Steric and Functional Group Effects

Cyclopropyl vs. Saturated Rings

- 1-Cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The tetrahydro-pyridine framework introduces partial saturation, reducing aromaticity and altering conjugation. The cyclopropyl group here is part of a fused ring system, differing from the target compound’s substituent, which imposes steric bulk without disrupting aromaticity .

Bulky Substituents

- This highlights the trade-off between stability and reactivity in bulky analogs .

Reactivity in Cross-Coupling Reactions

Halogen-Boronate Synergy

- 2-Bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The bromine at position 2 acts as a leaving group, enabling sequential cross-couplings. This dual functionality is absent in the target compound but demonstrates the utility of halogenated boronate esters in multi-step syntheses .

Heterocyclic Modifications

- 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (): The fused pyrrolo-pyridine system introduces nitrogen-rich aromaticity, expanding applications in medicinal chemistry. This contrasts with the simpler pyridine core of the target compound .

Biologische Aktivität

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines a pyridine ring with a cyclopropyl group and a boron-containing moiety (dioxaborolane), which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is with a molecular weight of approximately 275.16 g/mol. The presence of the boron atom allows for unique reactivity patterns and interactions within biological systems .

Anticancer Properties

Research indicates that this compound may possess anticancer activity . Preliminary studies suggest it interacts with specific molecular targets related to cancer cell proliferation and survival. Its mechanism may involve inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antimicrobial Activity

The compound is also being investigated for antimicrobial properties . Preliminary findings suggest it may exhibit activity against various bacterial strains. The presence of the dioxaborolane moiety is believed to enhance its interaction with microbial targets .

The exact mechanisms by which 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

- Inhibit Protein Interactions : The dioxaborolane group may facilitate binding to proteins involved in cancer progression or microbial resistance.

- Induce Apoptosis : By targeting specific kinases or pathways related to cell survival.

- Modulate Immune Responses : Potentially enhancing the body's ability to fight infections or tumors.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- In vitro Studies : Various assays have demonstrated its potential in inhibiting cancer cell lines and microbial growth.

- In vivo Models : Animal studies are underway to assess the efficacy and safety profile of the compound in live systems.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | C12H19BN2O3 | Contains thiazole instead of pyridine |

| Cyclopropylboronic Acid Pinacol Ester | C12H19BNO3 | A simpler boronic acid derivative |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C13H19BNO3 | Lacks the cyclopropyl group |

This table illustrates how 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine compares with structurally similar compounds in terms of biological activity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.